molecular formula C14H14O3 B1598982 2-(4-Phenoxyphenoxy)ethanol CAS No. 63066-74-0

2-(4-Phenoxyphenoxy)ethanol

Cat. No. B1598982
CAS RN: 63066-74-0
M. Wt: 230.26 g/mol
InChI Key: GFDTXHCIHYNABU-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenoxy)ethanol is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 .


Molecular Structure Analysis

The molecular structure of 2-(4-Phenoxyphenoxy)ethanol is represented by the InChI code 1S/C14H14O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2 . The compound’s structure includes an ethanol group (ethan-1-ol) attached to a phenoxyphenoxy group .


Physical And Chemical Properties Analysis

2-(4-Phenoxyphenoxy)ethanol is a white solid . It has a molecular weight of 230.26 and a molecular formula of C14H14O3 . The compound is stored at 0-8 °C .

Scientific Research Applications

Extraction and Environmental Applications

  • Extraction from Aqueous Solutions : 2-(4-hydroxyphenyl)ethanol, a related compound to 2-(4-Phenoxyphenoxy)ethanol, has been explored for its extraction from aqueous solutions using emulsion liquid membranes. This research has implications for the treatment of olive mill wastewater and other industrial processes (Reis et al., 2006).

Medical and Therapeutic Research

  • Antioxidant and Anti-inflammatory Properties : Tyrosol and hydroxytyrosol, compounds closely related to 2-(4-Phenoxyphenoxy)ethanol, are significant phenolic compounds found in olives and olive oil. They exhibit potent antioxidant, anti-inflammatory, antiviral, and anti-tumor properties, with potential applications in dentistry and other medical fields (Ramos et al., 2020).

  • Cytochrome c-Dependent Apoptosis : Studies have shown that certain phenolic compounds, including 2-(3,4-Dihydroxyphenyl)ethanol, can induce apoptosis in certain cell lines, implying potential applications in cancer treatment and immunology (Ragione et al., 2000).

Analytical and Biochemical Research

  • Bioavailability and Metabolism Studies : The synthesis and determination of 2-(3,4-Dihydroxyphenyl)ethanol in rat plasma are significant for understanding its bioavailability and metabolism, which could extend to related compounds like 2-(4-Phenoxyphenoxy)ethanol (Bai et al., 1998).

  • Enzymatic Hydroxylation Studies : The enzymatic hydroxylation of compounds such as p-nitrophenol, which shares structural similarities with 2-(4-Phenoxyphenoxy)ethanol, has been explored in depth. This research provides insights into the metabolic pathways and enzymatic interactions of phenolic ethers (Koop, 1986).

Industrial and Chemical Applications

  • Fungicidal Properties : Derivatives of aryloxyalkanols, similar in structure to 2-(4-Phenoxyphenoxy)ethanol, have demonstrated remarkable activity against various fungi, indicating potential for use as fungicides in agriculture and aquaculture (Giri et al., 1981).

  • to 2-(4-Phenoxyphenoxy)ethanol, in ethanol-water mixtures have been researched. This is relevant for understanding the behavior of such compounds in mixed solvents, which could have implications for chemical processing and formulation (Antipova et al., 2020).

properties

IUPAC Name

2-(4-phenoxyphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDTXHCIHYNABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405467
Record name 2-(4-phenoxyphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenoxyphenoxy)ethanol

CAS RN

63066-74-0
Record name 2-(4-phenoxyphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-Phenoxyphenol (3 g, 16.1 mmol), Potassium carbonate (11.1 g, 80.6 mmol), and 2-Butanone (37.5 mL) was added 2-Bromoethanol (3.14 mL, 44.3 mmol). The resulting mixture was stirred and refluxed at 90° C. overnight under nitrogen. The mixture was poured into 30 mL water solution and extracted with ethyl acetate (EtOAc) (3×10 mL). The combined organic layers were washed with brine (40 mL) and dried over anhydrous Na2SO4. The organic layer was concentrated in vacuo to obtain the crude mixture, which was purified by of silica gel flash chromatography, using EtOAc/hexane (gradient system), to obtain the product (2.3 g, 62%): 1H NMR (400 MHz, CDCL3).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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